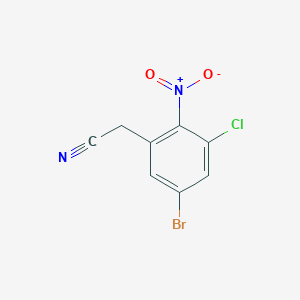
2-(5-Bromo-3-chloro-2-nitrophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-3-chloro-2-nitrophenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, with an acetonitrile group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-chloro-2-nitrophenyl)acetonitrile typically involves the nitration of 5-bromo-2-chloropyridine followed by the introduction of the acetonitrile group. One common method involves the following steps:
Nitration: 5-Bromo-2-chloropyridine is dissolved in sulfuric acid, and nitric acid is added dropwise at a controlled temperature to introduce the nitro group at the 3-position.
Acetonitrile Introduction: The nitrated product is then reacted with acetonitrile in the presence of a base, such as sodium hydride, to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
2-(5-Bromo-3-chloro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetonitrile group, to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
2-(5-Bromo-3-chloro-2-nitrophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is employed in the design and synthesis of novel materials with specific properties, such as polymers and dyes.
Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems.
作用机制
The mechanism of action of 2-(5-Bromo-3-chloro-2-nitrophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various pathways. The presence of the nitro, bromo, and chloro groups can influence its binding affinity and specificity towards these targets. The acetonitrile group can also play a role in modulating its reactivity and interactions.
相似化合物的比较
Similar Compounds
2-Bromo-5-chloro-3-nitropyridine: Similar structure but lacks the acetonitrile group.
5-Bromo-2-chloro-3-nitrobenzonitrile: Similar structure with a different substitution pattern.
2-(5-Bromo-3-chloro-2-nitrophenyl)ethanol: Similar structure with an ethanol group instead of acetonitrile.
Uniqueness
2-(5-Bromo-3-chloro-2-nitrophenyl)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the acetonitrile group distinguishes it from other similar compounds and can influence its behavior in chemical reactions and biological systems.
属性
IUPAC Name |
2-(5-bromo-3-chloro-2-nitrophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-6-3-5(1-2-11)8(12(13)14)7(10)4-6/h3-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWRRKXLFWSHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)[N+](=O)[O-])Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













